N-piperidin-4-yl-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide
Description
N-piperidin-4-yl-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide: is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzofuran moiety
Properties
IUPAC Name |
N-piperidin-4-yl-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-20(19-13-15-5-1-2-7-18(15)25-19)23(17-8-11-21-12-9-17)14-16-6-3-4-10-22-16/h1-7,10,13,17,21H,8-9,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFGFHQBFHHQAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N(CC2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-piperidin-4-yl-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Piperidine Ring Introduction: The piperidine ring can be introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group.
Pyridine Ring Attachment: The pyridine ring is often attached through a coupling reaction, such as the Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Amide Bond Formation: The final step involves the formation of the amide bond between the benzofuran carboxylic acid and the piperidine-pyridine intermediate using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Substitution: The benzofuran moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Br2, Cl2) or nitro groups (NO2) in the presence of Lewis acids like AlCl3.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Reduced pyridine to piperidine derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
N-piperidin-4-yl-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.
Pharmacology: The compound is studied for its binding affinity and activity at various biological targets, including ion channels and enzymes.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms, particularly those involving signal transduction and cellular communication.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts in industrial processes.
Mechanism of Action
The mechanism of action of N-piperidin-4-yl-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various pharmacological effects, including modulation of neurotransmitter release, inhibition of enzyme activity, or alteration of ion channel function.
Comparison with Similar Compounds
Similar Compounds
N-piperidin-4-yl-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide analogs: Compounds with slight modifications in the piperidine, pyridine, or benzofuran rings.
Benzofuran derivatives: Compounds with different substituents on the benzofuran ring.
Piperidine derivatives: Compounds with various functional groups attached to the piperidine ring.
Pyridine derivatives: Compounds with different substituents on the pyridine ring.
Uniqueness
This compound is unique due to its combination of three distinct moieties (piperidine, pyridine, and benzofuran) in a single molecule. This unique structure allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry and pharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
